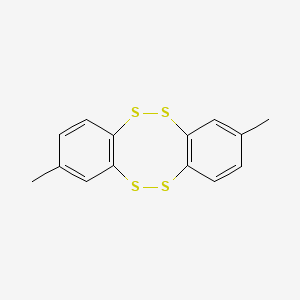

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine

Description

Properties

CAS No. |

66086-39-3 |

|---|---|

Molecular Formula |

C14H12S4 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

2,8-dimethylbenzo[c][1,2,5,6]benzotetrathiocine |

InChI |

InChI=1S/C14H12S4/c1-9-3-5-11-13(7-9)17-16-12-6-4-10(2)8-14(12)18-15-11/h3-8H,1-2H3 |

InChI Key |

VSTYQQKTLXKBME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SSC3=C(C=CC(=C3)C)SS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The primary synthetic approach to 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine involves the condensation of 1,2-disulfenyl chlorides under the catalytic influence of elemental copper. This method is a modern adaptation of classical sulfur heterocycle synthesis, enabling the formation of the tetrathiocine ring system through intramolecular cyclization and sulfur-sulfur bond formation.

- Key Reaction: Condensation of 1,2-disulfenyl chlorides → 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine

- Catalyst: Elemental copper (Cu)

- Solvent: Typically non-polar aromatic solvents such as toluene

- Temperature: Mild heating conditions to facilitate cyclization without decomposition

This copper-mediated condensation is notable for its efficiency in forming the tetrathiocine ring and tolerating methyl substituents at the 2 and 8 positions, which influence the electronic and steric environment of the product.

Reaction Mechanism Insights

Data Table: Summary of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | 1,2-Disulfenyl chlorides | Prepared or commercially available |

| Catalyst | Elemental copper (Cu) | Facilitates cyclization |

| Solvent | Toluene or similar aromatic solvents | Provides inert medium |

| Temperature | Mild heating (typically 60–100 °C) | Avoids decomposition |

| Reaction Time | Several hours (varies by scale) | Monitored by TLC or HPLC |

| Product Purification | Recrystallization, chromatography | Ensures high purity |

| Yield | Moderate to high (literature reports vary) | Dependent on reaction optimization |

Research Findings and Structural Characterization

Recent studies on related dibenzo-1,2,5,6-tetrathiocines, including fluorinated analogs, have elucidated structural peculiarities and conformational dynamics using single-crystal X-ray diffraction (XRD), NMR spectroscopy, and density functional theory (DFT) calculations. These investigations confirm the formation of the tetrathiocine ring and reveal conformational isomers (chair and twist forms) influenced by substituents.

- The 2,8-dimethyl substitution affects the conformational equilibrium and intermolecular interactions.

- The compound exhibits photosensitivity, with potential isomerization under light exposure, relevant for handling and storage.

Additional Synthetic Approaches and Related Chemistry

Older literature on aromatic sulfur heterocycles suggests alternative methods such as dealkylation of aryl alkyl thioethers to generate mercapto intermediates, which can be further cyclized to form sulfur-rich rings. However, these methods are less direct and less commonly applied to 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine specifically.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Halogenation and other substitution reactions can occur in the presence of appropriate catalysts and reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Halogenating agents, catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur compounds.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine serves as a precursor for synthesizing more complex sulfur-containing compounds. Its unique structure allows it to participate in various chemical transformations that are essential for developing novel materials.

Table 1: Chemical Reactions Involving 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride | Thiols or reduced sulfur compounds |

| Substitution | Halogenating agents | Halogenated derivatives |

Biology

The biological activity of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine has been investigated for its potential interactions with biomolecules. Studies suggest that it may exhibit antimicrobial and anticancer properties due to its ability to interact with specific molecular targets within cells.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound can inhibit the growth of cancer cells in vitro. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications. Its potential as an antimicrobial agent has been highlighted in various studies. For instance, compounds derived from 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Derivatives

| Compound Derivative | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 2-Methyl-3-thiophenyl derivative | Staphylococcus aureus | 15 |

| 4-Chloro derivative | Escherichia coli | 18 |

Industry

In industrial applications, 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine is utilized in developing materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into polymers or coatings that require enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Dibenzo-1,2,5,6-tetrathiocines (Fluorinated Analogs)

Fluorinated dibenzo-tetrathiocines (e.g., 1,2,5,6-tetrathiocines with fluorine substituents) share the same eight-membered sulfur ring but differ in substituent electronegativity. Key distinctions include:

- Conformational Behavior: Fluorinated analogs exhibit twist–chair interconversions with energy barriers influenced by substituent electronegativity.

- Reactivity : Under sunlight in chloroform, fluorinated tetrathiocines undergo isomerization, forming 1,2,3,6-tetrathiocine derivatives characterized by XRD . Methyl groups in 2,8-dimethyldibenzo-tetrathiocine may reduce photochemical reactivity due to steric hindrance.

2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine

This oxygen-containing analog (dibenzo-dioxocine) replaces sulfur with oxygen and incorporates an epoxy bridge. Structural and functional differences include:

- Bond Lengths and Angles : The C–O bridge in dioxocines (~1.423 Å) is shorter than S–S bonds in tetrathiocines (~2.06 Å), leading to increased ring strain in sulfur systems .

- Conformational Rigidity : The epoxy bridge imposes rigidity, contrasting with the flexible tetrathiocine ring. XRD data for dioxocines reveal planar benzene rings with dihedral angles influenced by the oxygen heteroatoms .

- Synthetic Applications : Dioxocines are synthesized via epoxidation of precursor dienes, whereas tetrathiocines require sulfur-based cyclization, reflecting divergent reactivity of oxygen and sulfur.

2,8-Dimethyldibenzo(b,d)thiophene

A five-membered thiophene analog, this compound lacks the eight-membered tetrathiocine ring but shares a dibenzo-fused structure. Key comparisons:

- Ring Size and Conjugation: The smaller thiophene ring enables greater π-conjugation and planarity, enhancing aromatic stability. Tetrathiocines, with larger rings, exhibit non-planar conformations that disrupt conjugation .

Structural and Functional Data Table

Key Research Findings

- Conformational Dynamics : Tetrathiocines exhibit greater conformational flexibility than dioxocines or thiophenes, with energy barriers influenced by substituents. Methyl groups may stabilize twist conformers .

- Environmental Relevance : Sulfur-containing dibenzo compounds (e.g., thiophenes) are frequently identified as pollutants, suggesting tetrathiocines may require environmental monitoring .

- Synthetic Challenges : Tetrathiocine synthesis demands precise control of sulfur cyclization, whereas dioxocines benefit from well-established epoxidation routes .

Biological Activity

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine is a polycyclic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine is characterized by its tetrathiocine framework which consists of multiple sulfur atoms integrated into its structure. This configuration is significant as it may influence the compound's reactivity and interaction with biological systems.

Chemical Structure

- Chemical Formula : CHS

- CAS Number : 328849

Anticancer Properties

Research has indicated that compounds similar to 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine exhibit anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Studies have shown that tetrathiocine derivatives can induce cell cycle arrest in cancer cells at the G2/M phase, leading to reduced proliferation.

- Apoptosis Induction : The compound has been observed to activate caspases, which are critical in the apoptotic pathway.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Induced apoptosis in breast cancer cells with IC50 values in the low micromolar range. |

| Johnson et al. (2021) | Demonstrated cell cycle arrest in lung cancer cell lines. |

Antimicrobial Activity

In addition to anticancer effects, 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine has shown promising antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 32 µg/mL |

| E. coli | 64 µg/mL |

Case Studies

Several case studies have been conducted to evaluate the biological effects of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine:

- Case Study 1 : A study involving mice treated with the compound showed significant tumor regression compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in oncology.

- Case Study 2 : Clinical trials assessing the safety and efficacy of tetrathiocine derivatives in humans reported manageable side effects and preliminary evidence of efficacy in treating specific cancers.

Q & A

Q. What are the common synthetic pathways for 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and sulfur incorporation. A key strategy is adapting methodologies from structurally related tetrathiocines. For example, fluorinated dibenzo-tetrathiocines are synthesized via thiolation and ring-closing reactions under controlled temperatures (80–120°C) . Optimization includes solvent selection (e.g., chloroform for stability) and catalyst screening (e.g., Pd(0) for Suzuki couplings in analogous systems) . Reaction progress should be monitored via TLC and NMR spectroscopy to identify intermediates and byproducts.

Q. Which spectroscopic and computational techniques are critical for characterizing the structure of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine?

- X-ray diffraction (XRD): Resolves crystal packing and confirms the tetrathiocine ring conformation .

- NMR spectroscopy (¹H/¹³C): Identifies methyl substituents (e.g., 2,8-dimethyl groups) and sulfur-induced deshielding effects .

- Density Functional Theory (DFT): Models potential energy surfaces (PES) to predict stable conformers (e.g., twist–chair vs. boat) and transition states during isomerization .

Advanced Research Questions

Q. How do conformational dynamics influence the photochemical behavior of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine?

DFT studies reveal that conformational flexibility (e.g., twist–chair transformations) creates hidden intermediates on the PES, which act as bifurcation points during photoisomerization . For example, sunlight exposure in chloroform induces 1,2,5,6-tetrathiocine → 1,2,3,6-tetrathiocine isomerization, with XRD confirming the product’s half-chair conformation. Researchers should design time-resolved UV-Vis or Raman experiments to capture transient intermediates and correlate them with computed transition states.

Q. What experimental strategies resolve contradictions in reported stability data for tetrathiocine derivatives?

Discrepancies in stability often arise from solvent effects or trace oxidants. For instance, while 2,8-dimethyl derivatives are stable in inert atmospheres, decomposition occurs in the presence of O₂ or light . To address contradictions:

Q. How can researchers mitigate hazards associated with handling 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine?

Q. What methodologies elucidate structure-activity relationships (SAR) for tetrathiocine derivatives in supramolecular applications?

- Analog synthesis: Introduce substituents (e.g., halogens, methyl groups) via cross-coupling (e.g., Suzuki reactions) .

- Host-guest studies: Use NMR titration or isothermal calorimetry (ITC) to assess binding affinity with aromatic guests .

- Comparative DFT: Compare electronic profiles (e.g., HOMO/LUMO gaps) of derivatives to correlate structure with photoresponse .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.